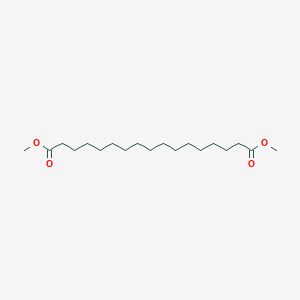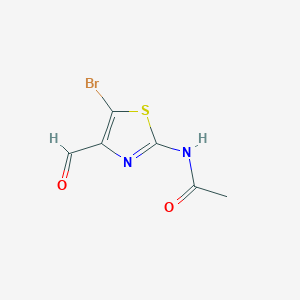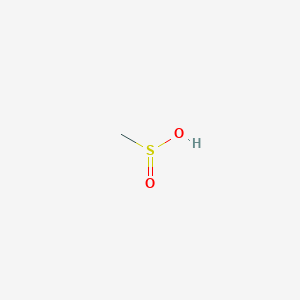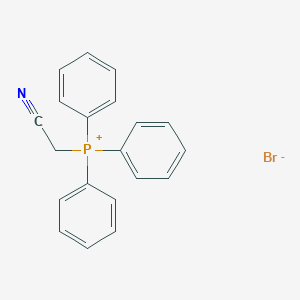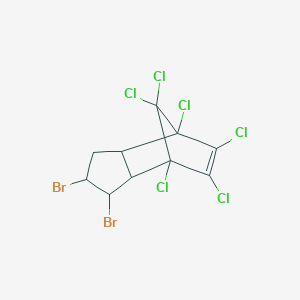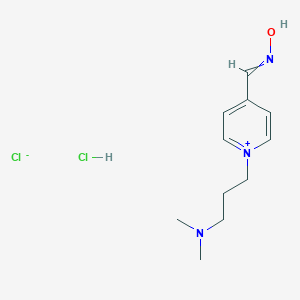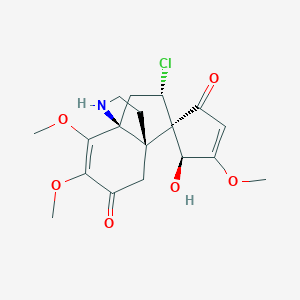
Acutumidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acutumidine is a natural alkaloid that is found in the plant species Zanthoxylum acanthopodium. It has been used for centuries in traditional Chinese medicine for its analgesic, anti-inflammatory, and anti-tumor properties. Acutumidine has also been the focus of scientific research due to its unique chemical structure and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Acutumidine, an alkaloid isolated from the rhizomes of Menispermum dauricum, has been studied for its cytotoxic properties. In a research study, acutumidine, along with other alkaloids, was evaluated for its cytotoxic effects against human cell lines, particularly T-cell growth. Acutumine, one of the related alkaloids, was found to selectively inhibit T-cell growth (Yu et al., 2002).
Novel Alkaloid Class and Structure
Acutumidine represents a new class of alkaloids with a novel skeleton, a rare example of chlorine-containing alkaloids. Its structure, along with that of acutumine, was established through a series of degradative and spectroscopic methods, including X-ray analysis (Tomita et al., 1971).
Alkaloid Conversion in Root Cultures
Research involving Menispermum dauricum root culture has shown that acutumidine is part of a group of four alkaloids containing chlorine. It is involved in mutual conversion with acutumine through N-methylation and N-demethylation processes. This study suggests that dauricumine is the first chlorinated alkaloid formed in these root cultures, and acutumidine is a part of this biosynthetic pathway (Sugimoto et al., 2001).
Propiedades
Número CAS |
18145-26-1 |
|---|---|
Nombre del producto |
Acutumidine |
Fórmula molecular |
C18H22ClNO6 |
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |
InChI |
InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3/t11-,14+,16+,17+,18+/m0/s1 |
Clave InChI |
SBALNGLYQFMKPR-NQTWQHAWSA-N |
SMILES isomérico |
COC1=CC(=O)[C@@]2([C@@H]1O)[C@H](C[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)Cl |
SMILES |
COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |
SMILES canónico |
COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |
Sinónimos |
acutumidine dauricumidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



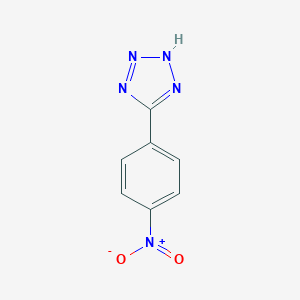

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)

